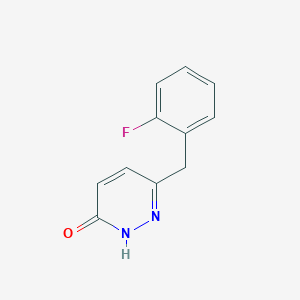
6-(2-Fluorobenzyl)-3-pyridazinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves the use of fluorinated building blocks . A common method for preparing fluorobenzyl compounds involves the reaction of a fluorobenzyl bromide with a suitable nucleophile . Additionally, the synthesis of fluorinated pyridines, which could be relevant to the synthesis of “6-(2-Fluorobenzyl)-3-pyridazinol”, has been reviewed .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
6-(2-Fluorobenzyl)-3-pyridazinol derivatives have been synthesized and characterized in various studies. For instance, the synthesis of pyridazinone derivatives, including those with fluorobenzyl groups, has been described. These compounds were characterized using techniques like FT-IR, NMR, mass spectrometry, and X-ray diffraction, highlighting their potential in various applications (Kalai et al., 2020), (Reddy et al., 2015).
2. Anticancer Activity
Some studies have focused on the anticancer properties of fluorobenzyl-pyridazinone derivatives. These compounds have shown significant cytotoxicity against cancer cell lines, with certain derivatives exhibiting potent activity comparable to standard drugs like Cisplatin (Reddy et al., 2015).
3. Corrosion Inhibition
Pyridazinone derivatives, including those with fluorobenzyl groups, have been investigated for their application in corrosion inhibition. These studies have shown that these compounds can effectively inhibit corrosion in certain conditions, suggesting potential industrial applications (Kalai et al., 2020).
4. Myocardial Perfusion Imaging
Research has been conducted on fluorobenzyl-pyridazinone derivatives for use in myocardial perfusion imaging with PET. These studies aim to develop new agents for imaging heart tissues, potentially aiding in the diagnosis of cardiac conditions (Mou et al., 2012).
5. Optical Chemosensors
Fluorobenzyl-pyridazinone derivatives have been developed as optical chemosensors for the detection of certain ions, demonstrating their utility in environmental and biological applications (Saleem et al., 2015).
Mecanismo De Acción
Target of Action
It is suggested that the compound may interact with pyruvate kinase pkm , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular energy production.
Biochemical Pathways
Given the potential interaction with pyruvate kinase pkm , it is plausible that the compound may influence the glycolytic pathway and subsequently, cellular energy metabolism.
Result of Action
Given the potential interaction with Pyruvate kinase PKM , it is plausible that the compound may influence cellular energy metabolism.
Análisis Bioquímico
Biochemical Properties
6-(2-Fluorobenzyl)-3-pyridazinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway . The interaction with sGC leads to an increase in cyclic guanosine monophosphate (cGMP) production, which is crucial for regulating vascular tone, proliferation, fibrosis, and inflammation . Additionally, this compound has been shown to interact with pyruvate kinase, an enzyme involved in glycolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to modulate the nitric oxide signaling pathway by stimulating sGC, leading to increased cGMP levels . This modulation affects various cellular functions, such as vasodilation, inhibition of platelet aggregation, and reduction of oxidative stress . Furthermore, this compound has been shown to impact gene expression by influencing the activity of transcription factors involved in the regulation of inflammatory and fibrotic responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sGC and pyruvate kinase. By binding to sGC, this compound increases the enzyme’s sensitivity to nitric oxide, leading to enhanced cGMP production . This increase in cGMP levels results in the activation of protein kinase G (PKG), which subsequently phosphorylates various target proteins involved in vasodilation, inhibition of platelet aggregation, and reduction of oxidative stress . Additionally, this compound’s interaction with pyruvate kinase affects glycolysis and cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in modulating sGC activity and cGMP production, leading to sustained effects on cellular functions such as vasodilation and inhibition of platelet aggregation . Prolonged exposure to this compound may result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stimulates sGC activity and increases cGMP levels, leading to beneficial effects such as vasodilation and reduced oxidative stress . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the nitric oxide signaling pathway and glycolysis. The compound interacts with sGC, leading to increased cGMP production and activation of downstream signaling pathways . Additionally, this compound affects glycolysis by modulating the activity of pyruvate kinase, resulting in altered metabolic flux and energy production . The compound’s metabolism involves enzymatic reactions that convert it into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . Post-translational modifications, such as phosphorylation and acetylation, may influence the subcellular localization and activity of this compound . Additionally, targeting signals and transporters direct the compound to specific cellular compartments, ensuring its proper distribution and function .
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFWFFHEUWHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253853 | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200001-64-5 | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200001-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


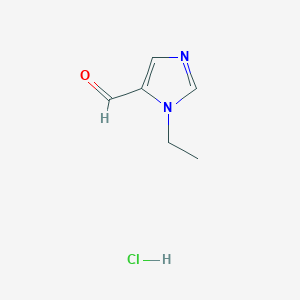


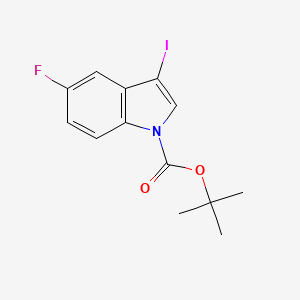
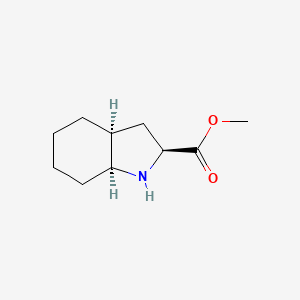
![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)


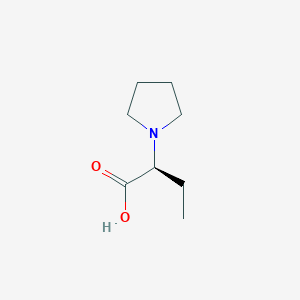
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)
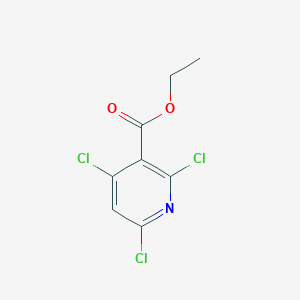
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)
